Acetylthevetin B
Description
Structure
2D Structure
Properties
CAS No. |
82145-55-9 |
|---|---|
Molecular Formula |
C44H68O19 |
Molecular Weight |
901 g/mol |
IUPAC Name |
[2-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3 |
InChI Key |
ILSCMGXPNCDKNU-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Synonyms |
acetylthevetin B |
Origin of Product |
United States |
Isolation and Extraction Methodologies for Acetylthevetin B
General Principles of Natural Product Isolation
The isolation of cardiac glycosides like Acetylthevetin B from plant sources follows a well-established workflow in phytochemistry. neliti.comnuph.edu.ua The primary goal is to extract the target compound efficiently while minimizing degradation and the co-extraction of impurities. The process begins with the careful preparation of the plant material, which typically involves drying to prevent enzymatic degradation of the glycosides and grinding to a fine powder to increase the surface area for solvent penetration. neliti.com
Subsequent extraction is usually performed with an organic solvent, chosen based on the polarity and solubility of the target compounds. neliti.com For cardiac glycosides, which are moderately polar, alcohol-water mixtures are often employed. nuph.edu.ua Following extraction, a crude extract is obtained, which contains a wide array of different phytochemicals. This crude extract then undergoes various purification steps, primarily chromatographic techniques, to isolate the desired compound in a pure form. neliti.com
Specific Extraction Protocols from Plant Materials
This compound is predominantly isolated from the seeds of Thevetia peruviana. researchgate.netnih.gov The extraction protocols are specifically designed to efficiently remove cardiac glycosides from the seed meal.
Solvent-based extraction is the most common method for obtaining this compound. The choice of solvent is critical for maximizing the yield of the target glycoside. Research into the extractability of glycosides from Thevetia peruviana seeds has shown that mixtures of polar organic solvents are particularly effective.
One of the most efficient solvent systems identified is an 80% aqueous mixture of methanol (B129727) and ethanol, particularly in an 8:2 ratio of methanol to ethanol. core.ac.ukresearchgate.netslideshare.net The extraction process typically involves soaking the defatted seed powder in the solvent mixture for an extended period. core.ac.uk Key parameters such as the solvent-to-meal ratio and extraction time are optimized to ensure maximum recovery. Studies have investigated ratios from 10:1 to 20:1, with extraction times extending up to 72 hours to achieve a high degree of glycoside removal from the meal. After the extraction period, the mixture is filtered to separate the liquid extract from the solid plant residue. The solvent is then evaporated, often under reduced pressure, to yield a concentrated crude extract rich in cardiac glycosides, including this compound. neliti.com
| Solvent-to-Meal Ratio | Extraction Time (hours) | Glycoside Reduction (%) |
|---|---|---|
| 10:1 | 72 | 91.5 |
| 15:1 | 72 | 94.1 |
| 20:1 | 72 | 95.6 |
Data derived from research on the extractability of Thevetia peruviana glycosides.
Modern extraction techniques are being applied to improve the efficiency of natural product isolation. Accelerated Solvent Extraction (ASE) is a novel method that has been successfully used for the isolation of thevetia glycosides, including Acetylthevetin A and this compound, from the seeds of Thevetia peruviana. researchgate.net ASE utilizes conventional solvents at elevated temperatures and pressures, which enhances extraction efficiency, reduces solvent consumption, and shortens the extraction time compared to traditional methods. The high pressure keeps the solvents in a liquid state above their boiling points, allowing for faster diffusion and improved solubilization of the target analytes from the plant matrix. This technique has proven effective for developing new isolation methods for toxicological assessments of plant materials containing these cardiac glycosides. researchgate.net
Chromatographic Separation Techniques for Purification
Following initial extraction, the crude extract containing a mixture of glycosides and other plant metabolites requires further purification. Chromatographic techniques are indispensable for separating individual compounds like this compound from this complex mixture.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of cardiac glycosides. neliti.comresearchgate.net Preparative HPLC, in particular, is employed to isolate specific compounds in high purity from a crude or partially purified extract. warwick.ac.ukteledynelabs.com The principle of HPLC involves passing the sample mixture through a column packed with a stationary phase. A liquid mobile phase is pumped through the column at high pressure, and separation occurs based on the differential partitioning of the compounds between the two phases.
For the purification of moderately polar compounds like cardiac glycosides, reversed-phase HPLC is commonly used. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. By carefully controlling the composition of the mobile phase (gradient elution), individual glycosides can be separated with high resolution. Thevetin (B85951) B, a compound structurally similar to this compound, has been successfully isolated and purified using preparative HPLC, demonstrating the suitability of this technique for obtaining pure this compound for further studies. researchgate.netresearchgate.net
| Parameter | Typical Specification |
|---|---|
| Stationary Phase | C18 or C8 bonded silica (B1680970) |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |
| Detection | UV Detector (e.g., 210-220 nm) |
| Mode | Preparative scale for collection of fractions |
Besides HPLC, other preparative chromatographic methods are often used as initial purification steps to fractionate the crude extract before final purification. Open-column gravitational chromatography is a common technique used for the initial separation of compounds from plant extracts. ms-editions.cl In this method, a glass column is packed with a stationary phase, most commonly silica gel for normal-phase chromatography. The crude extract is loaded onto the top of the column, and a solvent or a gradient of solvents is passed through the column. Fractions are collected as the solvent elutes from the column. This technique has been applied to fractionate extracts from Thevetia peruviana, separating components based on their polarity. ms-editions.cl
Thin-Layer Chromatography (TLC) is another valuable tool, primarily used for the rapid analysis of fractions from column chromatography to monitor the separation process and to identify fractions containing the target compound. phcogcommn.org By comparing the migration of spots on the TLC plate with that of a known standard, fractions containing this compound can be pooled for further purification, often by preparative HPLC.
Structural Elucidation and Advanced Characterization of Acetylthevetin B
Spectroscopic Techniques for Structure Determination
Spectroscopic methods provide invaluable insights into the molecular framework, connectivity, and three-dimensional arrangement of atoms within complex organic molecules like Acetylthevetin B.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic compounds by analyzing the magnetic properties of atomic nuclei. rna-society.org
One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural assignments. rna-society.org
¹H NMR Spectroscopy: This technique provides information on the number of different types of protons present in the molecule, their chemical environments (chemical shifts), and their connectivity to adjacent protons (multiplicity and coupling constants). rna-society.orginnpharmacotherapy.com For this compound, ¹H NMR spectra (e.g., recorded at 400 MHz in pyridine-d6) are utilized to assign proton signals, revealing details about the sugar and aglycone moieties. easychem.org The chemical shifts (δ) are typically reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz). massbank.eu
¹³C NMR Spectroscopy: ¹³C NMR provides data on the carbon skeleton of the molecule. It reveals the number of unique carbon atoms and their chemical environments. rna-society.org Often, ¹³C NMR is combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (e.g., DEPT 135) to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (Cq) carbons. rna-society.orgeasychem.org For this compound, ¹³C NMR spectra (e.g., recorded at 100 MHz in pyridine-d6) contribute significantly to the structural assignment. easychem.org NMR data has also indicated that acetyl glycosides like this compound are esterified at the C-2 position of the L-thevetose sugar moiety. uni.lunih.gov
Table 1: Information Derived from 1D NMR Spectroscopy
| NMR Technique | Information Provided | Key Parameters |
| ¹H NMR | Number of proton environments, chemical environment of protons, proton-proton connectivity. | Chemical Shift (δ, ppm), Multiplicity (s, d, dd, t, q, m), Integration, Coupling Constant (J, Hz) |
| ¹³C NMR | Number of carbon environments, chemical environment of carbons, type of carbon (CH₃, CH₂, CH, Cq). | Chemical Shift (δ, ppm), Carbon Type (from DEPT) |
Two-dimensional NMR experiments are indispensable for establishing complex connectivities and determining the relative stereochemistry of molecules. rna-society.org
COSY (COrrelation SpectroscopY): This homonuclear 2D NMR technique identifies protons that are coupled to each other through two or three bonds, revealing direct proton-proton correlations within the molecule. nih.govinvivochem.cn
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): HMQC (or HSQC) experiments establish direct one-bond correlations between protons and their directly attached carbon atoms. rna-society.orgnih.govinvivochem.cn This is crucial for assigning specific proton signals to their corresponding carbons.
NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY experiments reveal spatial proximity between protons, regardless of whether they are directly bonded. nih.gov This through-space correlation information is critical for determining the relative stereochemistry and conformation of the molecule. The comprehensive application of 2D NMR techniques is essential for the unambiguous structural elucidation of complex glycosides like this compound. nih.gov Previous studies on related thevetia glycosides highlighted the necessity of these experiments for unequivocal epimer assignments. wikipedia.org
Table 2: Information Derived from 2D NMR Spectroscopy
| 2D NMR Technique | Type of Correlation | Information Provided |
| COSY | ¹H-¹H (through bonds) | Direct proton-proton connectivity (2-3 bonds) |
| HMQC / HSQC | ¹H-¹³C (one-bond) | Direct carbon-proton connectivity |
| HMBC | ¹H-¹³C (multiple bonds) | Long-range carbon-proton connectivity (2-4 bonds), crucial for assembling structural fragments |
| NOESY | ¹H-¹H (through space) | Spatial proximity between protons, used for stereochemical assignments |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a sensitive analytical technique used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns. rna-society.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly employed for the analysis of polar and thermally labile compounds, such as cardiac glycosides. uni.lubiocrick.com
Molecular Weight Determination: ESI-MS provides the molecular weight of the intact molecule, often observed as protonated molecules ([M+H]⁺), sodiated adducts ([M+Na]⁺), or ammoniated adducts ([M+NH₄]⁺). uni.lunih.gov
Molecular Formula Confirmation: High-resolution ESI-MS (HRESIMS) allows for the precise determination of the molecular formula. easychem.org this compound (ATB) has been reported with a molecular formula of C₄₄H₆₈O₁₉ and a molecular weight of 901. rna-society.org LC-ESI⁺-MS/MS techniques are routinely used for the qualitative survey and determination of thevetia glycosides, including this compound, in complex mixtures. wikipedia.orgnih.govmassbank.eu
Table 3: Molecular Information of this compound from ESI-MS
| Property | Value | Source |
| Molecular Formula | C₄₄H₆₈O₁₉ | rna-society.org |
| Molecular Weight | 901 | rna-society.org |
| Common Adducts Observed | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ | nih.gov (general for thevetosides) |
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate characteristic product ion spectra. These fragmentation patterns are highly diagnostic and provide detailed information about the structural subunits and linkages within a molecule. nih.govinvivochem.cnuni.lureadthedocs.ionih.gov
Diagnostic Fragmentation: For this compound (identified as compound 5 in some studies), its identification involved comparison of mass spectral fragmentation patterns with related glycosides like Thevetin (B85951) B (compound 2). nih.gov A key diagnostic feature was the observation of a 42 atomic mass unit (u) difference in its sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) adducts compared to Thevetin B, which is characteristic of an acetyl group (CH₃CO). nih.gov
Cleavage Patterns: Fragmentation analysis in MS/MS can reveal the sequential loss of sugar units and the identification of the aglycone moiety. For instance, in the characterization of Acetylthevetin A, diagnostic ion fragments at m/z 591 (corresponding to a monoglycoside) and m/z 389 (corresponding to the aglycone) were observed, confirming the attachment of the acetyl group to the thevetose sugar moiety. nih.gov this compound exhibits similar structural constitution and mass patterns in its aglycone and lactone moieties, consistent with its close relation to Thevetin B. nih.gov While specific numerical fragmentation data for this compound were not explicitly detailed in the provided snippets, the methodology of identifying characteristic mass losses (e.g., 42 u for the acetyl group, and masses corresponding to sugar units or the aglycone) is fundamental to its structural confirmation.
Table 4: Illustrative Fragmentation Insights for this compound (Based on related glycosides)
| Fragmentation Event | Observed Mass Difference (u) | Structural Implication |
| Loss of Acetyl Group | 42 | Presence of an acetyl moiety |
| Loss of Sugar Moiety | Variable, depending on sugar(s) | Identification of glycosidic linkages and sugar composition |
| Aglycone Fragment | Specific m/z value | Identification of the steroid core structure |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI⁺-MS/MS) play a pivotal role in the structural characterization of this compound and other thevetia glycosides. These techniques provide crucial information regarding the molecular formula and fragmentation patterns, which are essential for identifying the compound and its aglycone and sugar moieties. For instance, the identification of this compound (often referred to as compound 5 in studies) and Acetylthevetin C (compound 6) has been achieved by comparing their mass spectral fragmentation patterns, including sodium adducts ([M + Na]⁺) and ammonium adducts ([M + NH₄]⁺). nih.gov The mass weight difference of 42 atomic mass units (u) in sodium and ammonium adducts has been noted in the comparison of this compound and Acetylthevetin C, indicating structural similarities and specific differences in their constitution. nih.gov
Integration of Spectroscopic Data for Structural Confirmation
The comprehensive structural confirmation of this compound relies heavily on the integration of various spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR data, alongside mass spectrometric analysis, are fundamental for revealing the complete structures of thevetia glycosides. While initial studies faced challenges in unequivocally assigning NMR signals to specific epimers of related compounds like thevetin C and acetylthevetin C due to insufficient sample quantities for advanced techniques like Nuclear Overhauser Enhancement Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC), subsequent comparisons with NMR data of structurally related spiro steroids enabled accurate attribution. This highlights the iterative and complementary nature of using different NMR experiments (e.g., 1D and 2D NMR) to establish atomic connectivities and spatial arrangements, leading to robust structural confirmation.
Chemical Derivatization for Structural Insights
Chemical derivatization techniques are indispensable for gaining deeper structural insights into complex natural products like this compound. Acid hydrolysis, for example, is a common derivatization method employed to cleave the glycosidic bonds, yielding the aglycones of the thevetia glycosides. These less polar and more volatile aglycones are then amenable to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), providing valuable information about the steroid core structure. Furthermore, acetylation is another derivatization strategy used to modify hydroxyl groups, which can alter the chromatographic and spectroscopic properties of the compounds, aiding in their separation and characterization. Studies have shown that the NMR spectra of acetylated glycosides can confirm the positions of esterification, such as at the C-2' position of the L-thevetose sugar moiety, providing critical details for structural elucidation.
Computational Chemistry Approaches in Structural Elucidation
Computational chemistry has emerged as a powerful tool to complement experimental data in the structural elucidation of complex molecules, including natural products like this compound.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are increasingly utilized to predict NMR parameters such as chemical shifts and coupling constants. These calculated values can be compared with experimental NMR data to validate proposed structures and differentiate between possible isomers or conformers. While specific applications to this compound were not detailed in the provided sources, the general accessibility and utility of DFT calculations in conjunction with NMR data for the structural elucidation of complex natural products are well-established.
Computer-Assisted 3D Structure Elucidation (CASE-3D) represents an advanced computational methodology that extends traditional CASE software to determine the relative configuration and preferred conformation of small molecules. This approach integrates various NMR parameters, including isotropic (e.g., chemical shifts, J-coupling constants) and anisotropic (e.g., Residual Dipolar Couplings (RDCs), Residual Chemical Shift Anisotropy (RCSA)) data, with computational models. CASE-3D protocols typically involve generating a complete set of computer-generated diastereoisomers and then fitting multi-NMR parameters to select the correct 3D structure. This methodology is particularly valuable for complex natural products where traditional 2D NMR methods might only establish atomic connectivities, leaving the spatial arrangement undetermined.
Distinction from Related Thevetia Glycosides (e.g., Acetylthevetin C, Thevetin B)
This compound is one of several cardiac glycosides found in Thevetia peruviana and Cascabela thevetioides, necessitating clear distinctions from structurally similar compounds such as Acetylthevetin C and Thevetin B. nih.gov
A primary distinguishing feature lies in the presence or absence of an unsaturated lactone ring. This compound, along with Thevetin B, possesses an unsaturated lactone ring, which contributes to their cardio-active properties. In contrast, Acetylthevetin C and Thevetin C differ from their "B" counterparts by an 18,20-oxido-20,22-dihydro functionality, which results in the absence of this unsaturated lactone ring, rendering them cardio-inactive.
Furthermore, these glycosides can be differentiated by their aglycone units and the acetylation status of their sugar moieties. Thevetin B, for instance, features digitoxigenin (B1670572) as its aglycone. Acetylated forms, such as this compound, share the same aglycones as their non-acetylated counterparts but are specifically acetylated at the L-thevetose sugar unit, typically at the C2' position.
Mass spectrometry is a key analytical tool for distinguishing these compounds based on their unique mass patterns, molecular ions, and adducts. nih.gov Complementary NMR data comparison also aids in differentiating between these closely related structures.
Biosynthetic Pathways and Precursors of Cardiac Glycosides Relevant to Acetylthevetin B
General Overview of Cardenolide Biosynthesis
Cardenolides represent a major class of cardiac glycosides, characterized by a five-membered lactone ring attached to a steroidal core. nih.gov These specialized steroidal metabolites are produced by a wide array of plant families, such as Digitalis (foxglove), Calotropis procera, and Erysimum cheiranthoides, and even some animals. nih.gov The biosynthesis of cardenolides originates from steroid metabolism. The process involves a series of enzymatic modifications to the core steroid structure, known as the genin, followed by glycosylation with various sugar moieties. This multi-step process contributes to the vast structural diversity observed among cardiac glycosides. nih.gov A critical structural feature common to all active cardenolides is the presence of a 14β-hydroxy group, which is essential for their inhibitory activity against Na+/K+-ATPases. Although the initial steps converting sterols to pregnane (B1235032) derivatives have been characterized, the comprehensive biosynthetic pathway remains largely undescribed in any single plant species.
Role of Cholesterol and Progesterone (B1679170) as Precursors
The biosynthesis of cardenolides is understood to commence with sterol precursors. Cholesterol is widely proposed as a primary substrate, undergoing a nine-step enzymatic transformation to yield the steroidal core, digitoxigenin (B1670572). nih.gov However, research also suggests that phytosterols, such as campesterol (B1663852) and β-sitosterol, can serve as alternative precursors in this pathway. nih.gov
The first committed step in cardenolide biosynthesis involves the conversion of these sterol precursors (cholesterol or phytosterols) into pregnenolone. This crucial reaction is catalyzed by specific cytochrome P450 family 87A (CYP87A) enzymes. Pregnenolone is considered a pivotal starting point for the subsequent formation of cardenolides. Following pregnenolone, an important intermediate is progesterone. Plant scientists have recognized progesterone as an essential precursor for cardenolide formation since the 1960s. Pregnenolone can be converted to progesterone, which then undergoes reduction to 5β-pregnane-3,20-dione by the enzyme progesterone 5β-reductase (P5βR). This 5β-pregnane-3,20-dione is subsequently transformed into various cardenolides, including digitoxigenin, digoxigenin, and gitoxigenin, through further enzymatic reactions. Key enzymes identified in these early stages of cardenolide formation include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone 5β-reductases (P5βR and P5βR2). nih.gov
Glycosylation Steps and Glycosyltransferases
Glycosylation is a pivotal modification in cardenolide biosynthesis, involving the attachment of sugar moieties to the steroidal genin. nih.gov This process is primarily responsible for the extensive structural diversity and varied biological activities observed among cardiac glycosides. nih.gov
The enzymes central to these glycosylation reactions are UDP-glycosyltransferases (UGTs). UGTs catalyze the transfer of monosaccharides from activated sugar nucleotides to specific acceptor molecules, forming glycosidic linkages. These enzymes can facilitate various types of glycosylation, including O-, C-, S-, and N-glycosylation, which can significantly influence the solubility, stability, bioavailability, and pharmacological properties of the resulting natural products. For instance, UGT74AN1 from Asclepias curassavica has been identified for its catalytic efficiency and regioselectivity in glycosylating cardenolide and bufadienolide glycosides, specifically forming 3-O-β-D-glucosides. This particular UGT has demonstrated broad promiscuity, capable of glycosylating over 20 different steroid substrates. Research suggests that glycosylation can occur at relatively early stages within the complex cardenolide biosynthesis pathway.
Genetic Engineering Approaches for Enhanced Production in Research Contexts
Genetic engineering offers a promising avenue for enhancing the production of cardiac glycosides, including those relevant to Acetylthevetin B, in research settings. Strategies typically involve targeting specific metabolic enzymes, regulatory elements, or other genes within the biosynthetic pathway to optimize metabolite accumulation.
Common tools for genetic modification in plants include Agrobacterium tumefaciens and Agrobacterium rhizogenes, which are used to introduce desired genetic information into the host plant. This approach has been successfully employed in Digitalis purpurea and Digitalis lanata to identify and characterize key enzymes involved in cardiac glycoside biosynthesis. A notable example includes the overexpression of genes encoding progesterone 5β-reductase (P5βR) from Arabidopsis thaliana in Digitalis purpurea, which led to a significant increase in cardenolide production, with digitoxin (B75463) and digoxin (B3395198) content rising by up to 3.8-fold and 2.2-fold, respectively, in transgenic plants.
The identification and functional characterization of enzymes such as the CYP87A family, which catalyze the initial formation of pregnenolone, are crucial for expanding the toolkit available for sustainable production of high-value plant steroids through synthetic biology. Metabolic engineering and synthetic biology efforts are also directed towards engineering fast-growing microbial systems, such as yeast or bacteria, to produce cardiac glycosides more efficiently and cost-effectively. For instance, a Saccharomyces cerevisiae strain was engineered to produce 5β-pregnane-3β,21-diol-20-one, a central intermediate in 5β-cardenolide biosynthesis, starting from pregnenolone. Furthermore, integrative analyses of multi-omics data, including transcriptomics and metabolomics, are utilized to identify "hub genes" that play critical roles in secondary metabolite synthesis, thereby guiding metabolic engineering strategies.
Molecular and Cellular Mechanisms of Action of Acetylthevetin B in Research Models
Cell Cycle Regulation and Arrest
G1 Phase Arrest
While some studies involving a micelle formulation of Acetylthevetin B (ATB-CP1) in human lung cancer A549 cells indicated a significant reduction in the G0/G1 phase, suggesting progression out of this phase, direct evidence for an arrest specifically at the G1 phase by this compound itself is not consistently reported as its primary mechanism researchgate.net. The predominant cell cycle effects observed for 2'-epi-2'-O-Acetylthevetin B (GHSC-74) involve later phases of the cell cycle nih.govresearchgate.net.
G2/M Phase Arrest
This compound (GHSC-74) has been shown to induce cell cycle arrest in the S and G2 phases. In human hepatocellular carcinoma (HepG2) cells, treatment with GHSC-74 (4 µM) resulted in S and G2 phase arrest in a time-dependent manner nih.gov. This arrest was further confirmed through mitotic index analysis nih.gov. This effect on S and G2/M phase progression is a notable characteristic of its cellular mechanism researchgate.netfrontiersin.org.
Regulation of CDK1 and Cyclin B1 Levels
The G2 phase arrest induced by 2'-epi-2'-O-Acetylthevetin B (GHSC-74) in HepG2 cells is accompanied by specific molecular changes, including the downregulation of CDC2 (also known as CDK1) and Cyclin B1 protein levels nih.gov. The cyclin B-CDK1 complex is crucial for the transition from the G2 to M phase of the cell cycle, and its regulation is a key target for cell cycle control nih.gov. The observed downregulation of these proteins by this compound suggests a mechanism through which it impedes cell cycle progression at the G2/M checkpoint nih.govresearchgate.net.
Effects on Cellular Processes Relevant to Cancer Research In Vitro
Inhibition of Cell Viability and Proliferation
This compound demonstrates significant inhibitory effects on cell viability and proliferation in various cancer cell lines. In human hepatocellular carcinoma (HepG2) cells, 2'-epi-2'-O-Acetylthevetin B (GHSC-74) reduced cell viability in a time- and dose-dependent manner nih.gov. Furthermore, micelle-encapsulated this compound (ATB-CP1 and ATB-CP2) exhibited enhanced cytotoxicity against human lung cancer A549 cells compared to free this compound researchgate.net.
The cytotoxicity against A549 cells is presented in the table below:
| Formulation | IC50 (µmol/L) at 24h |
| Free ATB | 2.94 |
| ATB-CP1 | 0.76 |
| ATB-CP2 | 1.44 |
Data derived from in vitro cytotoxicity studies against A549 cells researchgate.net.
Inhibition of Cell Migration and Invasion
2'-Epi-2'-O-Acetylthevetin B has been reported to inhibit the migratory and invasive abilities of cancer cells researchgate.net. While specific cell lines for this effect were not detailed in the currently reviewed literature, the general anti-migratory and anti-invasive properties contribute to its potential relevance in cancer research researchgate.net.
Anti-angiogenic Effects
Based on the available literature, direct evidence specifically detailing the anti-angiogenic effects of this compound was not found in the reviewed search results.
Preclinical Biological Activities and Research Models
In Vitro Cytotoxicity Studies
Acetylthevetin B exhibits broad-spectrum anticancer activity across various human cancer cell lines, with detailed findings available for certain types.
Research indicates that 2'-epi-2'-O-Acetylthevetin B (GHSC-74), often referred to as this compound in the context of these studies, effectively reduces the viability of human hepatocellular carcinoma (HepG2) cells. This reduction in cell viability is observed to be both time- and dose-dependent. The compound has been shown to induce apoptosis in HepG2 cells medchemexpress.com. Notably, this cytotoxic effect appears to be selective, as it does not significantly decrease the viability of normal human liver cells (Chang human liver cells) or Swiss albino 3T3 fibroblasts medchemexpress.com. While its ability to induce cell cycle arrest and apoptosis in HepG2 cells has been established medchemexpress.com, specific IC50 values for this compound on HepG2 cells were not explicitly detailed in the provided search results.
This compound demonstrates significant cytotoxic effects against lung cancer cells.
A549 Cells : Free this compound exhibits cytotoxicity against human lung cancer A549 cells with an IC50 value of 2.94 μmol/L. ontosight.ai Further studies have shown that when this compound is encapsulated in chitosan-Pluronic P123 (CP) micelles (ATB-CP1 and ATB-CP2), its cytotoxicity is enhanced, resulting in lower IC50 values of 0.76 μmol/L and 1.44 μmol/L for ATB-CP1 and ATB-CP2, respectively. ontosight.ai This suggests improved therapeutic efficacy through advanced delivery systems.
P15 Cells : While cardiac glycosides derived from Thevetia peruviana (the source of this compound) have shown inhibitory effects on human lung cancer P15 cells tautobiotech.com, specific IC50 values directly attributed to this compound for this cell line were not found in the provided research. Reported IC50 ranges (e.g., 0.05 to 0.15 μM) in some studies refer to other specific compounds isolated from Thevetia peruviana, not this compound itself. ontosight.ai
Table 1: In Vitro Cytotoxicity of this compound on Lung Cancer Cells
| Cell Line | Compound Form | IC50 (μmol/L) | Reference |
| A549 | Free ATB | 2.94 | ontosight.ai |
| A549 | ATB-CP1 Micelles | 0.76 | ontosight.ai |
| A549 | ATB-CP2 Micelles | 1.44 | ontosight.ai |
Cardiac glycosides isolated from Thevetia peruviana, including this compound, have been noted for their inhibitory effects on human gastric cancer MGC-803 cells. tautobiotech.com However, specific IC50 values for this compound on MGC-803 cells were not explicitly provided in the available search results, with reported values often pertaining to other specific compounds from the plant. ontosight.ai
Similar to gastric cancer cells, cardiac glycosides from Thevetia peruviana have demonstrated inhibitory activity against human pancreatic cancer SW1990 cells. tautobiotech.com Nevertheless, specific IC50 data for this compound on SW1990 cells were not found in the provided literature. The general IC50 ranges mentioned in some studies refer to other compounds isolated from the same plant. ontosight.ai
While the broader class of cardiac glycosides and crude extracts from Thevetia peruviana have been investigated for activity against breast cancer cells, specific in vitro cytotoxicity data, such as IC50 values, for isolated this compound against breast cancer cell lines were not identified in the provided search results.
Structure Activity Relationship Sar Studies and Chemical Derivatization
Influence of Steroidal Aglycone Structure
The steroidal aglycone, or genin, forms the core of cardiac glycosides and is crucial for their activity acs.orgnih.govuconn.eduamu.edu.azwjpsonline.com. The specific three-dimensional arrangement of the four fused rings (A, B, C, and D) is paramount. For optimal activity, cardiac glycosides typically exhibit a cis-fusion between rings A and B, a trans-fusion between rings B and C, and a cis-fusion between rings C and D acs.orgnih.govamu.edu.azphiladelphia.edu.jopharmacologyeducation.orgmdpi.com. This unique "U-shape" or "bent" conformation is considered essential for binding to the Na+/K+-ATPase iosrjournals.org.
Key hydroxyl groups at specific positions on the steroid nucleus also play a vital role. The presence of a hydroxyl group at the C3 position, typically in a β-linkage to the sugar moiety, is important for activity amu.edu.azwjpsonline.com. Similarly, a β-hydroxyl group at C14 is considered essential wjpsonline.comphiladelphia.edu.jopharmacologyeducation.org. Modifications to the C and D steroidal rings can significantly impact activity researchgate.net. For instance, the introduction of a bulky group on the concave face of the steroid core can substantially reduce antimigratory activity, as observed with an ouabain (B1677812) analog containing a C1, C19 acetonide group acs.org.
Role of the Unsaturated Lactone Ring
The unsaturated lactone ring, attached at the C17β position of the steroidal nucleus, is a critical pharmacophore for the biological activity of cardenolides like Acetylthevetin B nih.govnih.govamu.edu.azpharmacologyeducation.orgiosrjournals.org. For cardenolides, this is typically a five-membered α,β-unsaturated butenolide (γ-lactone) ring nih.govwikipedia.orgamu.edu.azphiladelphia.edu.joiosrjournals.orguomustansiriyah.edu.iq.
The integrity and unsaturation of this lactone ring are vital for activity. Studies have shown that the absence of an unsaturated lactone ring renders glycosides cardio-inactive researchgate.netresearchgate.netresearchgate.net. Saturation of the lactone ring can lead to a significant reduction in potency, sometimes by as much as 10-fold acs.orgmdpi.comnuph.edu.uadiva-portal.org. The rupture or isomerization of the lactone ring also results in a complete loss of biological activity amu.edu.az. While the lactone ring itself is not essential for Na+/K+-ATPase inhibition, its presence increases the affinity between the steroid core and the protein acs.org.
Impact of Sugar Moiety and Glycosylation Patterns
The type and number of sugar units can affect potency, solubility, and bioavailability acs.orgnih.govamu.edu.aznuph.edu.ua. For instance, cardiac glycosides with 6-deoxy sugars tend to be more potent than their corresponding 6-CH2OH analogs nuph.edu.ua. In oligosaccharides, potency generally decreases with an increasing number of sugar units: monosaccharide > disaccharide > trisaccharide > aglycone nuph.edu.ua. The presence of specific sugars can also serve as taxonomic markers; for the Thevetia genus, L-thevetose is a characteristic initial sugar glycoside, often followed by two glucose units mdpi.comresearchgate.netnih.gov. The addition of rhamnose, for example, has been reported to enhance the potency of certain cardiac glycoside compounds significantly nih.gov.
Effects of Specific Acetylation (e.g., at thevetose moiety)
Acetylation of the sugar moiety can influence the biological activity of cardiac glycosides. This compound itself is an example where an acetyl group is present on the thevetose sugar. For instance, cerberin, another cardiac glycoside, contains a 2'-O-acetyl-L-thevetose sugar moiety worktribe.com. Research indicates that the presence of acetyl groups on the sugar generally tends to diminish cardiac activity nuph.edu.uacore.ac.uk.
However, the specific position of acetylation is crucial. For this compound, the acetylation is at the 2'-O position of the L-thevetose sugar researchgate.netresearchgate.net. While a general trend suggests diminished activity with acetylation, the precise impact can vary depending on the compound and the specific acetylation site. For example, 2'-O-acetyl thevetin (B85951) B has been isolated alongside thevetin B from Thevetia peruviana seeds researchgate.nettjnpr.orgijpsr.comniscpr.res.in.
Semisynthesis and Analog Development for Research Purposes
The understanding of SAR for cardiac glycosides has been instrumental in the semisynthesis and development of analogs for research purposes acs.orgdiva-portal.org. The goal of such efforts is often to create derivatives with improved potency, selectivity, or pharmacokinetic profiles, potentially reducing toxicity while maintaining or enhancing therapeutic effects acs.orgphysiology.orgmdpi.comnih.gov.
Analogs of cardiac glycosides like ouabain and digitoxin (B75463) have been synthesized with modifications to the steroid core, lactone ring, and sugar moiety to study their impact on Na+/K+-ATPase inhibition and cellular activities acs.org. These studies have shown that modifications to the steroid core generally have the greatest impact on potency, followed by the lactone ring, and then the sugar moiety acs.org.
For this compound, which has shown cytotoxic activity against various cancer cell lines, including lung cancer cells and hepatocellular carcinoma HepG2 cells, derivatization and advanced delivery strategies are being explored nih.govresearchgate.netdiva-portal.orgresearchgate.net. For example, encapsulating this compound into polymeric micelles has been investigated to enhance its therapeutic efficacy against lung cancer cells and improve its cellular uptake and distribution in tumor tissues while decreasing distribution in organs like the heart, liver, and spleen, thereby potentially reducing systemic toxicity nih.govnih.govresearchgate.net. This highlights the ongoing efforts to develop safer and more effective cardiac glycoside-based therapeutics through chemical modification and advanced drug delivery systems nih.gov.
Compound Names and PubChem CIDs
Advanced Research Strategies and Drug Delivery Systems for Preclinical Studies
Nanotechnology-Based Drug Delivery Systems
Nanotechnology offers a transformative approach to drug delivery, enabling improved bioavailability, reduced systemic toxicity, and targeted delivery of therapeutic agents. medchemexpress.comnih.govtautobiotech.comwikipedia.orgresearchgate.net For Acetylthevetin B (ATB), the application of nanocarriers, particularly polymeric micelles, has shown considerable promise in preclinical studies. medchemexpress.compharmaffiliates.comontosight.aichemnorm.com
Polymeric Micelles (e.g., Chitosan-Pluronic P123) for Enhanced Efficacy
Polymeric micelles, characterized by their biocompatibility, biodegradability, and core-shell structure, are effective carriers for poorly soluble drugs like this compound. ontosight.aiwikipedia.org Research has successfully demonstrated the encapsulation of ATB within chitosan-Pluronic P123 (CP) micelles, leading to enhanced therapeutic efficacy against cancer cells. medchemexpress.compharmaffiliates.comontosight.aichemnorm.complantaedb.com
Two specific formulations, ATB-CP1 and ATB-CP2, were prepared using an emulsion/solvent evaporation technique. These micelles were spherical, with particle sizes ranging from 40-50 nm, a neutral zeta potential, and high encapsulation efficiency, exceeding 90%. pharmaffiliates.comchemnorm.complantaedb.com In in vitro studies, ATB-loaded CP micelles exhibited significantly stronger cytotoxicity against human lung cancer A549 cells compared to free ATB. The half-maximal inhibitory concentration (IC50) values for ATB-CP1 and ATB-CP2 were 0.76 µmol/L and 1.44 µmol/L, respectively, which were considerably lower than that of free ATB (2.94 µmol/L). pharmaffiliates.comchemnorm.complantaedb.com
The improved anticancer activity of ATB when delivered via CP micelles is attributed to the enhanced cellular uptake of the micellar formulation, leading to a higher intracellular concentration of the active drug.
Table 1: Cytotoxicity of this compound Formulations against A549 Lung Cancer Cells
| Formulation | IC50 (µmol/L) |
| Free ATB | 2.94 |
| ATB-CP1 | 0.76 |
| ATB-CP2 | 1.44 |
Controlled and Sustained Release Mechanisms in In Vitro Models
Polymeric micelles are well-regarded for their ability to provide controlled and sustained release of encapsulated drugs. medchemexpress.comwikipedia.org This characteristic is crucial for maintaining therapeutic concentrations over time and minimizing fluctuations that could lead to increased toxicity or reduced efficacy. While specific detailed in vitro release profiles for this compound from chitosan-Pluronic P123 micelles were not extensively detailed in the provided search results beyond the general statement of "controlled and sustained release of the loaded drug" medchemexpress.com, the inherent properties of such micellar systems support this mechanism. Studies on other nanoparticle formulations, such as acetic acid-modified Cordyceps sinensis polysaccharide nanoparticles, have demonstrated sustained drug release in in vitro models, a principle applicable to well-designed polymeric micelle systems.
Enhanced Cellular Uptake in Research Cell Lines
A key advantage of nanotechnology-based drug delivery systems is their capacity to enhance cellular uptake, particularly in target cells. For this compound, studies have shown that CP micelles significantly improve its intracellular accumulation in human lung cancer A549 cells. medchemexpress.com This enhanced cellular uptake leads directly to the observed increase in drug cytotoxicity. The improved transport of ATB across the A549 cell membrane by the CP1 micelle resulted in a higher concentration of the free drug within the cells, thereby amplifying its antitumor effects.
Passive and Active Targeting Strategies in Experimental Systems
Nanocarriers can employ both passive and active targeting strategies to deliver drugs more effectively to diseased sites. Passive targeting often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and impaired lymphatic drainage. wikipedia.org Active targeting involves modifying the surface of nanocarriers with specific ligands that bind to receptors overexpressed on target cells.
In experimental systems involving this compound, the use of CP1 micelles demonstrated significant in vivo accumulation in tumor and lung tissues in A549 xenograft tumor mice. The accumulation of ATB-loaded CP1 micelles in the tumor was 15.31-fold higher, and in the lungs, it was 9.49-fold higher, compared to free ATB after a single intravenous dose. pharmaffiliates.comchemnorm.complantaedb.com This preferential accumulation strongly indicates the effectiveness of passive targeting mechanisms in enhancing the delivery of ATB to cancerous tissues. While the micelles are described as "biofunctionalized", specific details regarding active targeting ligands for this compound were not explicitly detailed in the provided information.
Table 2: Relative Accumulation of ATB-CP1 Micelles in Mice Tissues (vs. Free ATB)
| Tissue | Accumulation Fold Increase |
| Tumor | 15.31 |
| Lungs | 9.49 |
Drug Repositioning Research for Novel Applications
Drug repositioning, also known as drug repurposing, is a strategy that involves identifying new therapeutic uses for existing or investigational drugs. ontosight.aichemnorm.com This approach can accelerate drug development by leveraging compounds with known safety profiles and existing preclinical and clinical data. ontosight.aichemnorm.com
This compound is recognized as an antitumor cardiac glycoside. pharmaffiliates.complantaedb.com Research involving ATB primarily focuses on enhancing its established antitumor activity, particularly against lung cancer, through advanced delivery systems. pharmaffiliates.complantaedb.com While the concept of drug repositioning is broadly discussed in the context of finding novel applications for compounds ontosight.aichemnorm.comnih.gov, the provided research findings for this compound specifically highlight efforts to improve its efficacy and reduce toxicity for its known antitumor indication, rather than identifying entirely new therapeutic applications outside of cancer.
Combination Therapy Studies in Preclinical Models
Combination therapy is a well-established strategy in preclinical and clinical oncology, aiming to achieve enhanced therapeutic effects, reduce drug resistance, and minimize toxicity by targeting multiple pathways simultaneously.
While the broader literature emphasizes the benefits of combination therapy in preclinical models, specific preclinical studies detailing this compound's use in combination with other distinct therapeutic agents were not explicitly provided in the search results. However, the development of polymeric micelles for ATB has been noted to facilitate "co-delivery strategy" in a general sense, which aims to minimize the amount of medication needed by amplifying its effect through synergy with other biologically active substances. medchemexpress.com This concept suggests a potential avenue for future combination therapy studies involving this compound, where it could be co-encapsulated or co-administered with other drugs to achieve synergistic antitumor effects.
High-Throughput Screening in Drug Discovery Research
High-throughput screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid and automated testing of vast numbers of chemical and biological compounds against specific biological targets wikipedia.orgbmglabtech.com. This methodology accelerates the identification of "hits" or "leads" by quickly assessing the biological or biochemical activity of a large molecular library in a cost-effective manner bmglabtech.comgithub.io. HTS typically involves miniaturized assays conducted in multi-well plates, utilizing robotics, liquid handling devices, and sensitive detectors for data acquisition and processing wikipedia.orgbmglabtech.com. While HTS is widely used to screen diverse compound libraries, its application to natural products like this compound helps pinpoint specific activities and mechanisms of action.
This compound is a complex cardenolide, characterized by a cardenolide nucleus linked to a trisaccharide chain, and is primarily isolated from plant species such as Thevetia peruviana (yellow oleander) and Cerbera manghas L. ontosight.aibiocrick.commedchemexpress.com. Its mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, a well-established target in both cardiac conditions and cancer therapy ontosight.aimdpi.commdpi.com. This inhibition leads to an increase in intracellular sodium and calcium levels, which can trigger various cellular responses, including cell death pathways in cancer cells biocrick.commdpi.commdpi.com.
Research findings have demonstrated that this compound exhibits significant in vitro cytotoxic activity against human cancer cell lines. For instance, studies have shown its potent effects against human lung cancer A549 cells ontosight.aimdpi.com. The compound has also been reported to induce cell cycle arrest and apoptosis in human hepatocellular carcinoma (HepG2) cells ontosight.aimdpi.com.
The application of HTS in evaluating compounds like this compound allows for the systematic assessment of their antiproliferative effects across different cell lines and under various conditions. This systematic approach helps in identifying the most sensitive cell types and understanding concentration-dependent effects. For example, the cytotoxicity of free this compound and its encapsulated forms against A549 cells has been quantitatively determined, as shown in the table below.
Table 1: Cytotoxic Activity of this compound Against A549 Lung Cancer Cells
| Compound Form | Cell Line | IC50 (μmol/L) | Reference |
| Free this compound | A549 | 2.94 | ontosight.ai |
| ATB-loaded CP1 micelles | A549 | 0.76 | ontosight.ai |
| ATB-loaded CP2 micelles | A549 | 1.44 | ontosight.ai |
These detailed research findings, often obtained through high-throughput or high-content screening methods, are critical for preclinical studies. The data indicates that encapsulating this compound in chitosan-Pluronic P123 (CP) micelles significantly enhanced its cytotoxic efficacy against A549 lung cancer cells, achieving lower IC50 values compared to the free compound ontosight.ai. Furthermore, in vivo studies in mice demonstrated that these encapsulated micelles led to a substantially higher accumulation of this compound in tumors and lungs, suggesting improved therapeutic efficacy and potentially a more favorable distribution profile ontosight.aimdpi.comdntb.gov.ua. This highlights how HTS can guide the development of advanced drug delivery systems to improve the performance of promising compounds in preclinical settings.
The ability of HTS to rapidly generate such quantitative data on compound efficacy and cellular responses is invaluable for prioritizing lead candidates and informing subsequent stages of drug development, including the design of targeted delivery systems.
Future Research Directions and Emerging Paradigms
Deeper Elucidation of Intricate Molecular Signaling Cascades
While Acetylthevetin B is known to induce cell cycle arrest and apoptosis in various cancer cells, such as human hepatocellular carcinoma HepG2 cells, by downregulating CDK1 and cyclin B1, the precise and intricate molecular signaling cascades activated or modulated by ATB require further comprehensive elucidation mdpi.comjci.orgfrontiersin.org. Cardiac glycosides (CGs) generally initiate a cascade of signal transduction pathways through their interaction with Na+/K+-ATPase, including the activation of Src tyrosine kinase, epidermal growth factor receptor (EGFR), Ras, and MAPK cascades (e.g., ERK), as well as the PI3K/Akt pathway mdpi.commdpi.comphysiology.org. These pathways are critical regulators of cell proliferation, differentiation, and survival.
Future research aims to:
Map Downstream Effectors: Utilize advanced proteomic and phosphoproteomic techniques to identify the full array of downstream proteins and phosphorylation events influenced by ATB. This could reveal novel targets and provide a more complete picture of its mechanism of action.
Investigate Cross-Talk: Analyze the complex cross-talk between different signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) in response to ATB treatment. Understanding how these pathways converge or diverge will be crucial for predicting cellular outcomes and identifying potential synergistic targets.
Cell-Type Specificity: Explore how ATB's signaling effects vary across different cancer types and normal cells. This will help in understanding its selective cytotoxicity and identifying specific molecular vulnerabilities in cancer cells.
Role of Ion Fluxes: Further investigate how the initial ion disturbances (Na+/K+ imbalance) induced by ATB's interaction with Na+/K+-ATPase translate into specific signaling events and contribute to its therapeutic effects.
Exploration of Novel Intracellular Targets beyond Na+/K+-ATPase
The Na+/K+-ATPase is a well-established primary target for cardiac glycosides, including this compound, mediating changes in ion concentrations and activating downstream signaling mdpi.comvscht.czmdpi.comnih.gov. However, emerging research suggests that CGs may exert their effects through additional, non-canonical intracellular targets. These alternative interactions could contribute to their diverse biological activities and offer new avenues for therapeutic intervention mdpi.comnih.gov.
Potential novel intracellular targets and mechanisms include:
Membrane Interactions: CGs may interact directly with the plasma membrane via their steroid nucleus, thereby altering membrane fluidity and indirectly affecting the function of various membrane proteins and receptors nih.gov.
Direct Intracellular Binding: It is plausible that CGs can internalize and directly bind to other susceptible intracellular proteins or organelles, leading to functional modulation nih.gov.
DNA Topoisomerase II Inhibition: Some cardiac glycosides have been shown to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and transcription, which could contribute to their antiproliferative effects nih.gov.
NF-κB Pathway Modulation: The nuclear factor-kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, often constitutively active in many cancers, can be inhibited by CGs, suggesting a direct or indirect interaction with components of this pathway nih.gov.
Myeloid Cell Leukemia-1 (Mcl-1) Modulation: Modulation of Mcl-1, an anti-apoptotic protein, has been proposed as an essential factor for CG-induced cell death nih.gov.
STK11 (LKB1) as a Biomarker: The STK11 (LKB1) mutation has been identified as a potential novel biomarker for CGs, particularly in lung cancer cells, suggesting a specific interaction or pathway dependency nih.gov.
Future studies should employ advanced biochemical and biophysical techniques, such as affinity chromatography, mass spectrometry-based proteomics, and CRISPR-Cas9 screening, to rigorously identify and validate these non-canonical targets. Detailed structural biology studies (e.g., X-ray crystallography, cryo-EM) will be essential to characterize the binding modes of ATB with these novel targets.
Optimization of Targeted Delivery Systems for Enhanced Therapeutic Index in Research Models
A significant challenge for many potent therapeutic compounds, including this compound, is achieving selective delivery to target cells or tissues while minimizing systemic exposure and potential off-target toxicities nih.govmdpi.comworldscientific.comnih.gov. Given that ATB, as a cardiac glycoside, carries a risk of cardiac toxicity, optimizing its delivery is crucial for enhancing its therapeutic index in research models nih.govmdpi.comnih.gov.
Current and future directions in targeted delivery systems for ATB include:
Polymeric Micelles: Polymeric micelles, such as those formulated with chitosan-pluronic P123, have demonstrated promise. ATB-loaded micelles showed enhanced cytotoxicity against lung cancer cells and improved accumulation in tumors in in vivo mouse models, with reduced pathological changes in other tissues compared to free ATB nih.govmdpi.comnih.govlungdiseasesjournal.commdpi.com. This approach leverages the enhanced permeability and retention (EPR) effect in tumors.
Nanoparticle-Based Systems: Nanoparticles (NPs) offer a versatile platform for drug encapsulation and targeted delivery, minimizing cytotoxicity and enabling sustained drug release mdpi.comlungdiseasesjournal.commdpi.com.
Ligand-Mediated Targeting: Conjugating NPs with specific ligands that recognize overexpressed receptors on cancer cells (e.g., integrin αvβ3, which is highly expressed on endothelial vascular cells in tumors but not normal tissues) can ensure receptor-mediated recognition and delivery to the target site mdpi.com.
Stimuli-Responsive Systems: Developing "smart" delivery systems that release ATB in response to specific tumor microenvironment cues (e.g., low pH, hypoxia, elevated enzyme levels) could further enhance selectivity and reduce off-target effects.
Combination Therapies: Integrating ATB delivery with other therapeutic agents within a single nanocarrier to achieve synergistic effects and overcome resistance mechanisms.
Future research will focus on designing more sophisticated nanocarriers, evaluating their long-term stability and biodistribution, and conducting comprehensive preclinical studies in relevant animal models to confirm enhanced therapeutic efficacy and improved safety profiles.
Application of Synthetic Biology for Sustainable Production and Novel Analog Generation
The traditional isolation of natural products like this compound from plant sources can be limited by low yields, seasonal variations, and complex purification processes frontiersin.org. Synthetic biology offers a transformative approach to overcome these limitations by enabling the sustainable and scalable production of complex bioactive compounds and the rational design and generation of novel analogs frontiersin.organalog.com.
Key applications of synthetic biology in ATB research include:
Reconstruction of Biosynthetic Pathways: Identifying and reconstructing the complete biosynthetic pathway of ATB in engineered microbial hosts (e.g., Escherichia coli, Saccharomyces cerevisiae). This involves identifying the genes encoding the enzymes responsible for each step of ATB synthesis and expressing them in a heterologous system frontiersin.org.
Sustainable Production: Developing microbial cell factories for the high-yield, cost-effective, and sustainable production of ATB, reducing reliance on plant extraction and ensuring a consistent supply frontiersin.organalog.com.
Combinatorial Biosynthesis: Utilizing synthetic biology tools to create a diverse library of ATB analogs by modifying specific enzymatic steps or introducing new enzymatic functions into the biosynthetic pathway. This allows for the generation of non-natural derivatives with potentially improved pharmacological properties (e.g., enhanced potency, reduced toxicity, better pharmacokinetic profiles) analog.com.
Directed Evolution: Applying directed evolution strategies to engineer enzymes within the ATB biosynthetic pathway to improve their catalytic efficiency or alter their substrate specificity, leading to the production of novel or optimized compounds.
This area of research holds immense promise for ensuring a reliable supply of ATB for research and potential therapeutic development, as well as for expanding the chemical space of ATB-like compounds.
Advanced Computational Modeling for Mechanism Prediction and SAR
Advanced computational modeling techniques are becoming indispensable tools in drug discovery and development, offering insights into molecular mechanisms, predicting drug-target interactions, and guiding the design of new compounds nih.gov. For this compound, these approaches can significantly accelerate the understanding of its action and the development of improved derivatives.
Applications of computational modeling in ATB research include:
Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding affinity and orientation of ATB with its known targets, such as Na+/K+-ATPase, and potential novel targets. Molecular dynamics simulations can provide insights into the stability of these interactions and conformational changes upon binding nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to establish relationships between the chemical structure of ATB and its analogs and their biological activities (e.g., cytotoxicity, target inhibition). These models can predict the activity of new, untested compounds and guide the synthesis of more potent or selective derivatives.
Mechanism Prediction: Using computational approaches to predict the activation or inhibition of specific signaling pathways based on ATB's interaction with various proteins, complementing experimental findings.
Virtual Screening: Employing high-throughput virtual screening to identify novel compounds with similar scaffolds or predicted activity profiles to ATB, expanding the pool of potential therapeutic leads.
ADMET Prediction: Predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of ATB and its analogs in silico to prioritize compounds with favorable pharmacokinetic and safety profiles early in the development pipeline.
Future efforts will integrate these computational methods with experimental data in an iterative loop, allowing for rapid hypothesis generation, compound design, and validation, thereby streamlining the drug discovery process for ATB and its derivatives.
Investigation into Immunomodulatory Properties in Research
Beyond its direct cytotoxic effects on cancer cells, this compound, as a cardiac glycoside, is part of a class of compounds increasingly recognized for their immunomodulatory properties mdpi.commdpi.comresearchgate.netresearchgate.net. This emerging area of research suggests that ATB may not only directly kill cancer cells but also stimulate an anti-tumor immune response, offering potential for combination therapies with immunotherapeutic agents.
Key aspects for future investigation into ATB's immunomodulatory properties include:
Immunogenic Cell Death (ICD) Induction: Investigating ATB's capacity to induce immunogenic cell death, a form of cell death that elicits an immune response against dying cells. This involves assessing the release of danger-associated molecular patterns (DAMPs) such such as calreticulin (B1178941) (CRT) exposure on the cell surface, ATP secretion, and high mobility group box 1 (HMGB1) release, which are crucial for immune cell activation mdpi.comresearchgate.net.
Modulation of Immune Cell Function: Studying the direct effects of ATB on various immune cell populations, including T lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells. This could involve assessing changes in their activation, proliferation, cytokine production, and antigen presentation capabilities.
Inflammatory Pathway Modulation: Further exploring ATB's influence on inflammatory responses. Cardiac glycosides have been shown to interact with inflammatory processes, including vascular permeability, cell migration, and the production of pro-inflammatory cytokines mdpi.com. Inhibition of NF-κB pathways, which play a central role in inflammation and cancer, is also a relevant area mdpi.comnih.gov.
Synergy with Immunotherapy: Evaluating the potential synergistic effects of ATB with established immunotherapies (e.g., checkpoint inhibitors) in preclinical cancer models. This could involve in vitro co-culture systems and in vivo immunocompetent animal models to assess enhanced anti-tumor efficacy and immune memory.
Understanding the immunomodulatory facets of ATB could open new therapeutic avenues, positioning it as a valuable agent in the evolving landscape of cancer immunotherapy.
Q & A
What are the validated synthetic routes for Acetylthevetin B, and how can researchers ensure reproducibility in its synthesis?
Level : Basic
Methodological Guidance :
- Step 1 : Review established protocols in peer-reviewed journals, prioritizing studies with detailed experimental sections that specify reagents, catalysts, and reaction conditions (e.g., temperature, pH) .
- Step 2 : Include supplementary materials for multi-step syntheses, such as NMR spectra, HPLC purity data (>95%), and crystallographic validation (if applicable) to confirm compound identity .
- Step 3 : Cross-validate results using independent techniques (e.g., IR spectroscopy for functional groups, mass spectrometry for molecular weight). Reproducibility requires explicit documentation of solvent purity, equipment calibration, and batch-to-batch variability analysis .
Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?
Level : Basic
Methodological Guidance :
- Primary Techniques :
- NMR Spectroscopy : Use - and -NMR with deuterated solvents (e.g., CDCl) for structural elucidation. Report chemical shifts relative to TMS and compare with literature data .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] or [M+Na] ions).
- Secondary Validation :
- X-ray Diffraction : For crystalline derivatives, provide CIF files and refinement parameters in supplementary materials .
- Chromatographic Purity : HPLC/UV-Vis at λ-max specific to this compound, with retention time matching reference standards .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Level : Advanced
Methodological Guidance :
- Hypothesis 1 : Assess methodological variability (e.g., cell lines, assay protocols). For cytotoxicity studies, compare IC values using standardized MTT assays vs. ATP-based luminescence .
- Hypothesis 2 : Evaluate compound purity and stability. Impurities >5% or degradation products (e.g., hydrolysis in aqueous media) may skew bioactivity .
- Statistical Approach : Perform meta-analyses using PRISMA guidelines to identify outliers and quantify heterogeneity (I statistic) . Include funnel plots to detect publication bias .
What experimental designs are optimal for investigating the mechanism of action of this compound in cellular pathways?
Level : Advanced
Methodological Guidance :
- In Vitro Systems :
- Omics Integration :
- Controls : Include vehicle controls, positive controls (e.g., known inhibitors), and off-target effect assessments (e.g., broad-spectrum kinase panels) .
How should researchers design comparative studies between this compound and its analogs to evaluate structure-activity relationships (SAR)?
Level : Advanced
Methodological Guidance :
- SAR Framework :
- Variable 1 : Modify functional groups (e.g., acetylation sites) and assay changes in bioactivity .
- Variable 2 : Test stereoisomers to assess enantioselectivity in target binding .
- Data Analysis :
- Reporting : Tabulate analogs with substituents, bioactivity data, and statistical significance (p-values) in a supplementary table .
What strategies mitigate limitations in small-sample studies on this compound’s pharmacokinetic properties?
Level : Advanced
Methodological Guidance :
- Power Analysis : Predefine sample size using G*Power software (α=0.05, β=0.8) to ensure statistical validity .
- Longitudinal Sampling : Collect plasma/tissue samples at multiple timepoints (e.g., 0, 1, 4, 24h post-administration) for AUC calculations .
- Analytical Sensitivity : Use LC-MS/MS with lower detection limits (pg/mL range) to quantify low-abundance metabolites .
Key Considerations for Data Reporting
- Tables : Label columns with units (e.g., "IC (μM) ± SD") and footnotes for abbreviations .
- Ethics : For in vivo studies, include animal welfare protocols (e.g., IACUC approval numbers) .
- Data Deposition : Share raw spectra, crystallographic data, and omics datasets via repositories like Zenodo or ChemRxiv, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
